molecular formula C8H6Cl4O B078630 1,3,5-Trichloro-2-(2-chloroethoxy)benzene CAS No. 13001-29-1

1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Cat. No. B078630
Key on ui cas rn: 13001-29-1
M. Wt: 259.9 g/mol
InChI Key: YNJGVSWHTYTTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091578

Procedure details

Into a three-necked, round-bottom flask fitted with a stirrer, thermometer, reflux condenser and dropping funnel was added 250 g of 96% 2-(2,4,6-trichlorophenoxy) ethanol, 250 ml carbon tetrachloride and 4 g of benzyl-trimethyl-ammonium chloride. The mixture was heated to 55° C. and 146 g thionyl chloride was added dropwise over 1.5 hours. After the addition of the thionyl chloride the temperature of the reaction was slowly raised to 80° C. for a total reaction tme of 2.5 to 3 hours. The end of the reaction was determined by GLC. The mixture was cooled to 60° C. and water slowly added to decompose the excess thionyl chloride. The phases were separated and the organic phase was washed with a 10% sodium hydroxide solution until it reached a pH of 7. After an additional separation of the phases the organic phase was washed again with water. After a further separation of phases, the carbon tetrachloride was distilled off to yield an oil which slowly crystallized to form 257 g of 2-(2,4,6-trichlorophenoxy)-ethyl chloride in a purity of 96%-98% and yield of 98%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[O:4][CH2:5][CH2:6]O.C(Cl)(Cl)(Cl)[Cl:15].S(Cl)(Cl)=O>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[O:4][CH2:5][CH2:6][Cl:15] |f:3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(OCCO)C(=CC(=C1)Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked, round-bottom flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was slowly raised to 80° C. for a total reaction tme of 2.5 to 3 hours
Duration
2.75 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with a 10% sodium hydroxide solution until it
CUSTOM
Type
CUSTOM
Details
After an additional separation of the phases the organic phase
WASH
Type
WASH
Details
was washed again with water
CUSTOM
Type
CUSTOM
Details
After a further separation of phases
DISTILLATION
Type
DISTILLATION
Details
the carbon tetrachloride was distilled off
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCl)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 257 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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